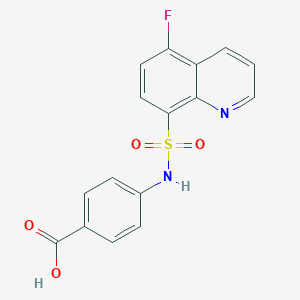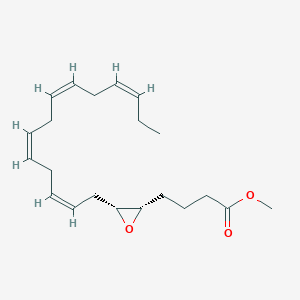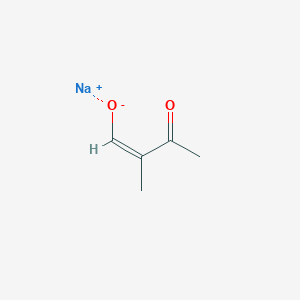
4-(5-Fluoroquinoline-8-sulfonamido)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Fluoroquinoline-8-sulfonamido)benzoic acid is a chemical compound with the molecular formula C₁₆H₁₁FN₂O₄S and a molecular weight of 346.33 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a quinoline ring substituted with a fluorine atom and a sulfonamide group attached to a benzoic acid moiety .
Vorbereitungsmethoden
The synthesis of 4-(5-Fluoroquinoline-8-sulfonamido)benzoic acid typically involves multiple steps, starting with the preparation of the quinoline ring system. The fluorine atom is introduced via electrophilic substitution, and the sulfonamide group is added through sulfonation followed by amination. The final step involves the coupling of the quinoline derivative with benzoic acid under specific reaction conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .
Analyse Chemischer Reaktionen
4-(5-Fluoroquinoline-8-sulfonamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The fluorine atom can be substituted with other halogens or functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine.
Wissenschaftliche Forschungsanwendungen
4-(5-Fluoroquinoline-8-sulfonamido)benzoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(5-Fluoroquinoline-8-sulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates . This inhibition can disrupt essential biological processes, leading to the compound’s antimicrobial and anticancer effects . The quinoline ring system also contributes to its biological activity by interacting with DNA and other cellular components .
Vergleich Mit ähnlichen Verbindungen
4-(5-Fluoroquinoline-8-sulfonamido)benzoic acid can be compared with other similar compounds, such as:
4-(Quinoline-8-sulfonamido)benzoic acid: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
4-(5-Chloroquinoline-8-sulfonamido)benzoic acid: Contains a chlorine atom instead of fluorine, which can lead to different reactivity and biological effects.
4-(5-Bromoquinoline-8-sulfonamido)benzoic acid: Contains a bromine atom, which may enhance its reactivity in certain chemical reactions. The presence of the fluorine atom in this compound makes it unique and can influence its chemical and biological properties.
Eigenschaften
Molekularformel |
C16H11FN2O4S |
|---|---|
Molekulargewicht |
346.3 g/mol |
IUPAC-Name |
4-[(5-fluoroquinolin-8-yl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C16H11FN2O4S/c17-13-7-8-14(15-12(13)2-1-9-18-15)24(22,23)19-11-5-3-10(4-6-11)16(20)21/h1-9,19H,(H,20,21) |
InChI-Schlüssel |
XODQGSIBADHYDS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (3S)-dithiolane-3-carboxylate](/img/structure/B12337836.png)





![4-Pyrimidinecarboxaldehyde, 2-[[3-(2-oxo-1-pyrrolidinyl)propyl]amino]-](/img/structure/B12337867.png)


![Acetic acid, 2,2'-[(1-methylethylidene)bis(thio)]bis-, dimethyl ester](/img/structure/B12337882.png)

![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12337903.png)

